7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine

Antimalarial Structure-activity relationship Pyronaridine

7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS 6626-40-0, molecular formula C₁₃H₈Cl₂N₂O, MW 279.12) is a dihalogenated benzo[b]-1,5-naphthyridine that serves as the indispensable convergent building block in all reported manufacturing routes for the WHO-recommended antimalarial drug pyronaridine tetraphosphate. Unlike simpler naphthyridine or acridine analogs, this compound uniquely provides the complete benzo[b]-1,5-naphthyridine tricyclic scaffold with regiochemically differentiated 7-chloro and 10-chloro substituents, enabling the sequential SNAr/Mannich elaboration that defines the pyronaridine pharmacophore.

Molecular Formula C13H8Cl2N2O
Molecular Weight 279.12 g/mol
CAS No. 6626-40-0
Cat. No. B154699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
CAS6626-40-0
Synonyms7,10-Dichloro-2-methoxy-pyrido[3,2-b]quinoline;  7,10-Dichloro-2-methoxypyrido[3,2-b]quinoline;  NSC 59862
Molecular FormulaC13H8Cl2N2O
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl
InChIInChI=1S/C13H8Cl2N2O/c1-18-11-5-4-9-13(17-11)12(15)8-3-2-7(14)6-10(8)16-9/h2-6H,1H3
InChIKeyKHPZCNJKNIHKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS 6626-40-0): Core Intermediate for Antimalarial API Procurement


7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine (CAS 6626-40-0, molecular formula C₁₃H₈Cl₂N₂O, MW 279.12) is a dihalogenated benzo[b]-1,5-naphthyridine that serves as the indispensable convergent building block in all reported manufacturing routes for the WHO-recommended antimalarial drug pyronaridine tetraphosphate [1]. Unlike simpler naphthyridine or acridine analogs, this compound uniquely provides the complete benzo[b]-1,5-naphthyridine tricyclic scaffold with regiochemically differentiated 7-chloro and 10-chloro substituents, enabling the sequential SNAr/Mannich elaboration that defines the pyronaridine pharmacophore [2]. Its commercial availability at ≥98% purity with a well-defined melting point of 186–187 °C makes it the definitive starting point for GMP pyronaridine campaigns .

Why Generic Naphthyridine or Acridine Intermediates Cannot Replace 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine in Pyronaridine Synthesis


In pyronaridine synthesis, the benzo[b]-1,5-naphthyridine ring system is not an interchangeable heterocycle. A direct comparative study by Chen et al. (1993) demonstrated that when the benzo[b]-1,5-naphthyridine core was replaced with a simpler 1,5-naphthyridine (producing 5-azabispyroquine or 5-azachloroquine) or an acridine scaffold (producing 1-deazapyronaridine), all resulting analogues exhibited significantly inferior in vivo antimalarial activity against chloroquine-resistant Plasmodium berghei ANKA strain and drug-resistant P. yoelii nigeriensis, confirming that the nitrogen atom at position 1 and the full benzo[b]-1,5-naphthyridine architecture are pharmacophoric requirements [1]. Furthermore, the regiochemical differentiation between the 7-chloro and 10-chloro positions is hard-coded into this specific substitution pattern; alternative dihalogenated intermediates such as 4,7-dichloro-1,5-naphthyridine cannot replicate the SNAr selectivity needed for the sequential coupling–Mannich sequence that yields pyronaridine [2]. Procuring a generic dichloronaphthyridine or dichloroacridine in place of this specific intermediate would produce off-target analogues, not pyronaridine, and would fail to meet ICH impurity thresholds for API manufacturing [3].

Quantitative Differentiation Evidence for 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine Against Closest Analogs and Alternative Intermediates


Pharmacophoric Scaffold Superiority: Benzo[b]-1,5-naphthyridine vs. Acridine and Simple 1,5-Naphthyridine Cores in Antimalarial Activity

The comparative study by Chen et al. (1993) directly evaluated pyronaridine (I), synthesized from 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine, against four structural analogues (II–V) derived from alternative heterocyclic cores [1]. Compounds II (1-deazapyronaridine, from 2-methoxy-6,9-dichloroacridine) and V (5-azabispyroquine, from 4,7-dichloro-1,5-naphthyridine) replace the benzo[b]-1,5-naphthyridine scaffold with acridine or simple 1,5-naphthyridine, respectively [1]. In vivo testing against Plasmodium berghei chloroquine-resistant ANKA strain, drug-sensitive P. berghei N line, and drug-resistant P. yoelii nigeriensis line demonstrated that all four analogues (II–V) were unequivocally less effective than pyronaridine (I), establishing that the benzo[b]-1,5-naphthyridine ring with the nitrogen atom at position 1 is indispensable for antimalarial potency [1].

Antimalarial Structure-activity relationship Pyronaridine

Regioselective SNAr Differentiation: 10-Chloro vs. 7-Chloro Reactivity Enabling Sequential Elaboration

The electron-deficient benzo[b]-1,5-naphthyridine core of this compound activates the 10-chloro position for selective nucleophilic aromatic substitution (SNAr) while leaving the 7-chloro substituent intact for downstream functionalization . This regiochemical differentiation is structurally encoded: the 10-position is para to the ring-junction nitrogen, which exerts a stronger electron-withdrawing effect than the meta-oriented 7-position . The improved manufacturing process by Lee et al. (2014) exploits this selectivity, achieving condensation of the compound with 4-aminophenol exclusively at the 10-position (95.7% yield for the subsequent step) while retaining the 7-chloro for the final Mannich reaction [1]. In contrast, the alternative intermediate 4,7-dichloro-1,5-naphthyridine (CAS 28252-81-5, MW 199.04) lacks the benzo-annulation that electronically differentiates its chloro substituents, offering no comparable regiochemical control [2].

Nucleophilic aromatic substitution Regioselectivity Process chemistry

Cyclization Yield Benchmark: Improved Process Delivers 72.7% for the Target Intermediate vs. Uncontrolled Classical Conditions

The cyclization of 4-chloro-2-(6-methoxy-pyridin-3-yl-amino)-benzoic acid (6) to 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine (5) is described as 'the most important stage in the synthesis of pyronaridine tetraphosphate' [1]. Lee et al. (2014) reported that the classical POCl₃-mediated cyclization suffered from 'too violent' reaction conditions that produced numerous impurities impacting final API quality [1]. Their redesigned process using ethylenedichloride (EDC) as solvent with controlled POCl₃ addition achieved a reproducible yield of 72.7% (13.1 g from 18.0 g of intermediate 6) with full spectroscopic characterization (¹H-NMR, ¹³C NMR, MS) [1]. In parallel work, Liu et al. (2014) identified a critical process impurity (Impurity IV) generated during cyclization–chlorination that co-elutes with the desired product (relative retention time 0.95), requiring addition of Et₃N as HCl scavenger to eliminate it and obtain 'qualified compound 4' [2]. These process improvements—elimination of the critical impurity BIA/Impurity IV and achievement of 72.7% cyclization yield—are specific to this intermediate and directly enable the overall process to reach 54% yield with >99.8% purity across five chemical steps [2].

Process optimization Cyclization yield GMP manufacturing

Dual Identity as Regulated Impurity Reference Standard (Pyronaridine Impurity 2) for ANDA/QC Applications

Beyond its role as a synthetic intermediate, 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine is formally designated as Pyronaridine Impurity 2 in pharmacopeial impurity profiling frameworks [1]. It is supplied as a fully characterized reference standard with comprehensive analytical data packages (¹H-NMR, ¹³C NMR, MS, HPLC) compliant with regulatory guidelines for ANDA submissions, analytical method development, method validation (AMV), and QC applications during commercial pyronaridine production [1][2]. Traceability against USP or EP pharmacopeial standards can be provided upon feasibility assessment [2]. Commercially, the compound is available at ≥98% purity (NLT 98%) from multiple ISO-certified manufacturers, with specification sheets detailing the melting point (186–187 °C), molecular formula (C₁₃H₈Cl₂N₂O), and storage conditions (inert atmosphere, 2–8 °C) . This dual-use character—process intermediate plus regulatory impurity standard—is not shared by alternative intermediates such as 4,7-dichloro-1,5-naphthyridine or 2-methoxy-6,9-dichloroacridine, which lack formal impurity designation in pyronaridine monographs .

Reference standard Impurity profiling Regulatory compliance

Physical Identity as QC Gatekeeper: Melting Point 186–187 °C vs. Lower-Melting Analog Intermediates

The melting point of 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine is consistently reported as 186–187 °C across multiple independent vendor specifications, reflecting a crystalline solid with high thermal stability suitable for routine identity testing and batch release . This sharp, well-defined melting point contrasts with structurally related intermediates: 2-methoxy-6,9-dichloroacridine (the acridine analog used to prepare 1-deazapyronaridine) melts at 163–165 °C, while 4,7-dichloro-1,5-naphthyridine lacks a well-defined melting point in commercial specifications . The 21–24 °C higher melting point of the target compound reflects the extended π-system and stronger intermolecular packing of the benzo[b]-1,5-naphthyridine scaffold compared to the simple 1,5-naphthyridine or acridine cores, providing a straightforward, pharmacopeia-compatible identity test that unambiguously distinguishes this intermediate from potential cross-shipments of analog compounds .

Quality control Melting point Identity testing

Procurement-Driven Application Scenarios for 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine Based on Verified Differentiation Evidence


GMP Pyronaridine Tetraphosphate API Manufacturing Campaigns Requiring Defined Intermediate Quality

For pharmaceutical manufacturers producing pyronaridine tetraphosphate under ICH Q7 GMP conditions, 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine is the sole intermediate that provides the complete benzo[b]-1,5-naphthyridine scaffold with regiochemically differentiated chlorine substituents [1]. The improved cyclization process (72.7% yield) and impurity control strategy (elimination of critical impurity BIA/Impurity IV via Et₃N scavenging) ensure that procurement of qualified material (≥98% purity) directly supports the convergent assembly of pyronaridine without the need for column chromatography or other tedious purifications [2]. The compound's defined melting point (186–187 °C) enables incoming QC identity testing, while its availability as Pyronaridine Impurity 2 reference standard supports concurrent analytical method validation [3].

ANDA Development and Regulatory Filing for Generic Pyronaridine Formulations

In the context of Abbreviated New Drug Application (ANDA) preparation for generic pyronaridine products, 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine serves a dual role: as a characterized process intermediate for establishing the synthetic route sameness, and as Pyronaridine Impurity 2 reference standard for impurity profiling and method validation [1]. The compound is supplied with full characterization data compliant with regulatory guidelines, with potential traceability to USP or EP pharmacopeial standards, enabling direct incorporation into ANDA Module 3 (Quality) documentation without additional in-house synthesis or qualification of this critical impurity [1]. The demonstrated process impurity control (relative retention time 0.95 for Impurity IV) and overall API purity achievement (>99.8%) provide a validated impurity control strategy that can be cited in the ANDA impurity discussion [2].

Structure-Activity Relationship (SAR) Studies on Benzo[b]-1,5-naphthyridine Antimalarial Scaffolds

For medicinal chemistry programs exploring benzo[b]-1,5-naphthyridine-based antimalarials, 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine is the only commercially available dihalogenated intermediate that enables systematic SAR exploration through sequential functionalization [1]. The confirmed SNAr selectivity at the 10-position allows introduction of diverse amine nucleophiles while retaining the 7-chloro for subsequent elaboration, as demonstrated in the synthesis of pyronaridine analogues Ⅱ₁₋₁₅ (Zheng et al., 1982) [2]. Crucially, the Chen et al. (1993) comparative study provides a validated baseline: any new analogue derived from this intermediate can be benchmarked against pyronaridine itself, as well as against the known inferior analogues from acridine and simple 1,5-naphthyridine cores, ensuring that SAR conclusions are anchored to clinically relevant comparator data [3].

Process Development and Scale-Up of Convergent Pyronaridine Synthetic Routes

For process chemistry teams optimizing pyronaridine manufacturing, 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine represents the convergent assembly point where the two key building blocks of the pyronaridine architecture are united [1]. The Liu et al. (2014) convergent route demonstrates that this intermediate combines with 4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol in a single-step reaction, avoiding the linear sequence's impurity accumulation [1]. The documented sensitivity of this intermediate's synthesis to acidic byproducts (HCl from POCl₃) and the demonstrated solution (Et₃N scavenging) provide process development teams with critical failure-mode knowledge that is not available for alternative intermediates, reducing the risk of failed scale-up campaigns [2].

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